Antimony sulfate
Description
Significance and Academic Context of Antimony Sulfate (B86663) Studies
The academic study of antimony sulfate is significant due to its diverse chemical behavior and its role in various chemical processes and material science applications. As a moderately water and acid-soluble source of antimony, it is relevant in studies involving sulfate chemistry and antimony-based materials americanelements.com. Research into antimony compounds, including this compound, is ongoing to explore their potential in new therapeutic areas and industrial processes ontosight.ai.
The significance of this compound in academic contexts is also tied to the broader study of antimony itself. Antimony is classified as a metalloid and has gained increased attention due to its potential environmental impact and toxicity rsc.orgnih.gov. Understanding the behavior of antimony compounds, such as this compound, in different environments is crucial for assessing and mitigating risks rsc.orgmdpi.com. Studies investigate its mobility in soils and interactions with various components, including microbial communities and iron minerals, particularly in environments affected by mining activities and industrial discharge rsc.orgmdpi.comresearchgate.net.
Furthermore, this compound serves as a subject of research in synthetic chemistry. Its use as a catalyst in organic synthesis reactions, such as the Fischer indole (B1671886) synthesis, highlights its importance in developing new chemical methodologies tandfonline.comtandfonline.com. The exploration of its catalytic properties contributes to the academic understanding of reaction mechanisms and the development of more efficient and environmentally friendly synthetic routes tandfonline.comtandfonline.com.
Evolution of Research in this compound Chemistry
The history of antimony and its compounds dates back millennia, with early uses of antimony sulfides in cosmetics and other applications usgs.govminingnewsnorth.com. While the specific research into this compound as a distinct compound is more recent, it is built upon a long history of studying antimony chemistry. The formal recognition of antimony as an element in the late 18th century by Antoine Lavoisier marked a significant step in the evolution of its chemical study miningnewsnorth.com.
The production of antimony(III) sulfate was first reported in 1827 through the reaction of antimony(III) oxide with hot sulfuric acid wikipedia.org. This early synthesis method laid the groundwork for further investigation into its properties and reactivity wikipedia.org. The concentration of sulfuric acid used in the synthesis is a critical factor, influencing the resulting antimony compound wikipedia.org.
Research has evolved to explore the structural characteristics of this compound. Studies have revealed that antimony(III) sulfate consists of interconnected SbO₆ octahedra linked to sulfate ions wikipedia.org. More recent research has delved into the synthesis and properties of complex antimony sulfates, such as alkali metal antimony sulfates, investigating how different cations influence their structure and optical properties bohrium.comacs.org. This indicates a progression from studying the basic compound to exploring more complex structures and their potential applications in areas like optical materials bohrium.comacs.org.
The application of this compound as a catalyst in organic reactions represents another facet of the evolution of research. Recent studies have demonstrated its effectiveness as a reusable catalyst in reactions like the Fischer indole synthesis, showcasing a shift towards exploring its utility in fine chemical synthesis tandfonline.comtandfonline.com. This highlights a move from primarily focusing on its material properties to exploring its catalytic potential in complex organic transformations tandfonline.comtandfonline.com.
Research is also evolving in understanding the environmental behavior of antimony compounds, including sulfates. Studies are investigating the mechanisms of antimony mobility and precipitation in the environment, particularly in the context of contaminated sites and wastewater treatment rsc.orgmdpi.comresearchgate.net. This reflects a growing academic focus on the environmental implications of antimony use and the development of remediation strategies rsc.orgmdpi.com.
Here is a table summarizing some key properties of this compound:
| Property | Value | Source |
| Chemical Formula | Sb₂(SO₄)₃ | ontosight.ainih.gov |
| Molar Mass | 531.7 g/mol | wikipedia.org |
| CAS Number | 7446-32-4 | americanelements.comnih.gov |
| PubChem CID | 24010 | americanelements.comnih.gov |
| Appearance | White crystalline compound (typically) | samaterials.com |
| Solubility | Moderately soluble in water and acid | americanelements.comsamaterials.com |
| Density | 3.94 g/cm³ | wikipedia.org |
| Crystal Structure | Monoclinic | wikipedia.org |
Structure
2D Structure
Properties
IUPAC Name |
antimony(3+);trisulfate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3H2O4S.2Sb/c3*1-5(2,3)4;;/h3*(H2,1,2,3,4);;/q;;;2*+3/p-6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVMLTMBYNXHXFI-UHFFFAOYSA-H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Sb+3].[Sb+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Sb2(SO4)3, O12S3Sb2 | |
| Record name | Antimony sulfate | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Antimony_sulfate | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10225469 | |
| Record name | Antimony sulfate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10225469 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
531.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7446-32-4 | |
| Record name | Antimony sulfate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007446324 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Antimony sulfate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10225469 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Diantimony tris(sulphate) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.370 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ANTIMONY SULFATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HN58C3HK0X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Crystallography and Structural Elucidation of Antimony Sulfate Systems
Crystal Structures of Antimony Sulfate (B86663) Compounds
The fundamental building blocks of antimony sulfate compounds are typically SbOₓ coordination polyhedra and SO₄ tetrahedra. The manner in which these units interconnect defines the dimensionality and topology of the crystal structure.
Analysis of Polyhedral Connectivity and Network Architectures
The crystal structure of antimony(III) sulfate, Sb₂(SO₄)₃, is built from a network of interconnected SbO₆ octahedra and SO₄ tetrahedra. In this arrangement, the corners of the SbO₆ octahedra are bonded to the sulfate ions, creating a dense, three-dimensional framework. wikipedia.org This corner-sharing linkage is a common motif in inorganic sulfates, as seen in related compounds like Fe₂(SO₄)₃ and Al₂(SO₄)₃, where metal-oxygen octahedra are linked by sulfate tetrahedra. materialsproject.orgmaterialsproject.org
Variations in stoichiometry and the presence of other coordinating species can lead to diverse network architectures. For instance, in antimony(III) oxalate (B1200264) and fluoride-sulfate systems, the connectivity can result in lower-dimensional structures such as one-dimensional chains or even zero-dimensional molecular clusters. researchgate.netrsc.org This highlights the versatility of antimony's coordination chemistry, allowing for the formation of a wide range of structural topologies beyond the simple corner-sharing frameworks.
Crystallographic Data for Antimony(III) Sulfate
| Parameter | Value |
|---|---|
| Chemical Formula | Sb₂(SO₄)₃ |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Lattice Constants | a = 13.12 Å, b = 4.75 Å, c = 17.55 Å |
| Lattice Angles | α = 90°, β = 126.3°, γ = 90° |
Influence of Stereochemically Active Lone Pair (SCALP) Electrons on Structure
A defining feature of the crystal chemistry of antimony(III) compounds is the presence of a stereochemically active lone pair (SCALP) of 5s² electrons. This lone pair arises from the hybridization of antimony's 5s and 5p orbitals and occupies a significant volume of space, profoundly influencing the coordination geometry around the Sb³⁺ ion. acs.orgnih.govucl.ac.uk
Structural Variations and Isomorphism in this compound Series
The introduction of different cations and the potential for atomic substitution can induce significant structural changes in this compound and related systems, leading to variations in crystal symmetry and the formation of extensive solid solutions.
Cationic Effects on Crystal Symmetry and Noncentrosymmetry
The size and charge of ancillary cations incorporated into the crystal structure can act as a powerful tool for "structure directing," influencing the final crystal symmetry. A notable example is seen in the antimony fluoride (B91410) sulfate series, A₆Sb₄F₁₂(SO₄)₃ (where A = Rb, Cs). researchgate.net
Effect of Cation Size on Crystal Symmetry in A₆Sb₄F₁₂(SO₄)₃
| Compound | Cation | Crystal System | Space Group | Symmetry |
|---|---|---|---|---|
| Rb₆Sb₄F₁₂(SO₄)₃ | Rb⁺ | Trigonal | P3 | Noncentrosymmetric (NCS) |
| Cs₆Sb₄F₁₂(SO₄)₃ | Cs⁺ | Triclinic | P1̅ | Centrosymmetric (CS) |
Systematic Substitution Mechanisms in Antimony Sulfosalts
Antimony sulfosalts, a class of minerals containing lead, antimony, and sulfur, provide excellent examples of systematic substitution. The plagionite group is a homologous series of lead-antimony sulfosalts with the general formula Pb₁₊₂ₙSb₈S₁₃₊₂ₙ. copernicus.org Within this series, extensive research has revealed a systematic "Pb-versus-Sb crossed substitution". copernicus.orgcopernicus.org
Plagionite Homologous Series
| Member | Value of N | Ideal Formula |
|---|---|---|
| Fülöppite | 1 | Pb₃Sb₈S₁₅ |
| Plagionite | 2 | Pb₅Sb₈S₁₇ |
| Heteromorphite | 3 | Pb₇Sb₈S₁₉ |
| Semseyite | 4 | Pb₉Sb₈S₂₁ |
Advanced Crystallographic Characterization Techniques
The elucidation of the complex crystal structures of this compound systems relies on a combination of advanced characterization techniques.
Single-Crystal X-ray Diffraction (SCXRD): This is the most powerful and definitive method for determining the precise atomic arrangement within a crystalline solid. truman.edu It provides accurate data on unit cell dimensions, space group symmetry, and atomic coordinates, which are essential for understanding polyhedral connectivity and the effects of lone pairs. copernicus.org
Powder X-ray Diffraction (PXRD): PXRD is a rapid and widely used technique for phase identification, determination of lattice parameters, and assessment of sample purity. acadpubl.euanalyses-surface.com When combined with computational methods like Rietveld refinement, PXRD can also be used to solve or refine crystal structures, especially when single crystals are not available. acadpubl.eu
Theoretical Calculations (DFT): Computational methods, particularly Density Functional Theory (DFT), are invaluable for complementing experimental data. DFT calculations can be used to model and visualize the stereochemically active lone pair, understand its electronic origins, and rationalize its effect on structural distortions. nih.govrsc.org These calculations help to explain the bonding and electronic structure that underpin the observed crystallographic arrangements. acs.org
Spectroscopic Methods: Techniques like Infrared (IR) and Raman spectroscopy can provide additional structural information by probing the vibrational modes of the constituent polyhedra (e.g., SO₄ tetrahedra). While not a primary structure solution method, spectroscopy serves as a useful complementary tool for characterizing the local environments of atoms.
Together, these techniques provide a comprehensive toolkit for the detailed structural analysis of this compound and related inorganic materials.
Chemical Reactivity and Solution Chemistry of Antimony Sulfate
Antimony Speciation and Equilibrium in Aqueous Systems
When antimony sulfate (B86663) dissolves in water, it undergoes hydrolysis, leading to the formation of various antimony species. The distribution of these species is highly dependent on the chemical conditions of the aqueous system, particularly acidity and the presence of oxidizing agents.
Impact of Solution Acidity and Oxidizing Agents
The speciation of antimony(III) originating from the dissolution of antimony sulfate is strongly influenced by the pH of the solution. In acidic to neutral conditions (pH 2-10), the dominant aqueous species of Sb(III) is the neutral, uncharged antimonous acid, Sb(OH)₃. mdpi.com As the acidity increases to very low pH values (below 2), the cationic species Sb(OH)₂⁺ becomes more prevalent. Conversely, under alkaline conditions (pH above 10), the anionic species Sb(OH)₄⁻ is the major form in solution. mdpi.com
The solubility of antimony from its compounds, including the sulfate form, generally increases with rising solution acidity. researchgate.net The presence of oxidizing agents can also significantly impact antimony speciation and solubility. For instance, the addition of hydrogen peroxide (H₂O₂) to a sulfuric acid solution containing antimony increases its solubility. researchgate.net This is due to the oxidation of the less soluble Sb(III) to the more soluble Sb(V) state.
Thermodynamic Modeling of Antimony Speciation
Thermodynamic models are essential for predicting the equilibrium speciation of antimony in aqueous systems. A study on the solubility of various antimony compounds, including this compound, in sulfuric acid solutions at 298 K provided key thermodynamic data. The main dissolved species were identified as H₃SbO₃(aq) for Sb(III) and H₃SbO₄(aq) for Sb(V). researchgate.net
Table 1: Predominant Aqueous Antimony(III) Species as a Function of pH
| pH Range | Predominant Sb(III) Species |
| < 2 | Sb(OH)₂⁺ |
| 2 - 10 | Sb(OH)₃ |
| > 10 | Sb(OH)₄⁻ |
Surface Interactions and Adsorption Mechanisms of this compound Species
The mobility of antimony species in the environment is significantly controlled by their interaction with mineral surfaces. Iron oxyhydroxide minerals, which are abundant in many soils and sediments, are particularly important sorbents for antimony.
Sorption onto Iron Oxyhydroxide Minerals (e.g., Green Rust, Schwertmannite)
Green Rust: Green rusts are mixed Fe(II)-Fe(III) hydroxides that are found in suboxic environments. Studies on the interaction of antimony(V) with sulfate green rust (GRSO₄) have shown that Sb(V) can be sorbed onto its surface. Interestingly, sulfate green rust does not act as a strong reductant for Sb(V), meaning the antimony largely retains its pentavalent state upon sorption.
Schwertmannite: Schwertmannite is a poorly crystalline iron oxyhydroxysulfate mineral common in acidic, sulfate-rich environments like acid mine drainage. It has been identified as a significant host for antimony. scu.edu.au Research has demonstrated that schwertmannite can effectively immobilize Sb(V). scu.edu.aunih.gov The mechanism of uptake is not limited to simple surface adsorption but involves the incorporation of Sb(V) into the mineral's near-surface structure. This occurs through a coupled dissolution-coprecipitation process where Sb(V) substitutes for Fe(III) in the mineral lattice. scu.edu.au This incorporation leads to a more stable mineral phase that is resistant to dissolution and desorption of the sequestered antimony. scu.edu.aunih.gov
Elucidation of Interfacial Bonding Modes
The specific way in which antimony species bind to the surfaces of iron oxyhydroxides has been elucidated through advanced spectroscopic techniques, particularly Extended X-ray Absorption Fine Structure (EXAFS) spectroscopy.
Studies on the adsorption of antimony onto various iron oxyhydroxides, including goethite and ferrihydrite, have revealed the formation of strong inner-sphere complexes . nih.gov This means that the antimony ions bond directly to the mineral surface rather than being held by weaker electrostatic forces (outer-sphere complexes).
The specific bonding configurations have been identified as:
Bidentate mononuclear complexes: where one antimony ion binds to two oxygen atoms on the surface of a single iron octahedron.
Bidentate binuclear complexes: where one antimony ion bridges between two separate iron octahedra on the mineral surface. nih.govkorea.ac.kr
These complexes can form through two primary linkage geometries:
Edge-sharing linkages: where the SbO₆ octahedron shares two adjacent oxygen atoms with an FeO₆ octahedron.
Corner-sharing linkages: where the SbO₆ octahedron shares a single oxygen atom with one or two FeO₆ octahedra. nih.govnih.gov
EXAFS studies on Sb(V) sorption to schwertmannite have specifically identified the presence of both edge- and double-corner sharing linkages between the Sb(V)O₆ and Fe(III)O₆ octahedra, confirming the structural incorporation of antimony into the mineral. nih.gov
Table 2: Common Interfacial Bonding Modes of Antimony on Iron Oxyhydroxides
| Bonding Mode | Description |
| Inner-sphere complex | Direct chemical bonding between antimony and the mineral surface. |
| Bidentate mononuclear | One antimony ion bonded to two surface oxygen atoms of a single iron octahedron. |
| Bidentate binuclear | One antimony ion bridging and bonded to two adjacent iron octahedra. |
| Edge-sharing | The antimony and iron octahedra share two common oxygen atoms. |
| Corner-sharing | The antimony and iron octahedra share one common oxygen atom. |
Catalytic Applications and Reaction Mechanisms of Antimony Sulfate
Antimony Sulfate (B86663) as a Catalyst in Organic Synthesis
As a solid acid catalyst, antimony(III) sulfate offers several advantages in organic synthesis, including high yields, straightforward operation, and short reaction times. alfachemic.com Its application as an inexpensive and recyclable catalyst makes many synthetic methods both economically and environmentally appealing. alfachemic.comnih.gov
Antimony(III) sulfate serves as a valuable and effective catalyst in the imino Diels-Alder reaction. sigmaaldrich.comresearchgate.net This reaction is a powerful tool for constructing nitrogen-containing heterocyclic compounds. Specifically, antimony(III) sulfate facilitates the synthesis of complex molecules like 2-aryl-4-(2'-oxopyrrolidinyl-1')-1,2,3,4-tetrahydroquinolines. sigmaaldrich.comresearchgate.net The reaction proceeds through the interaction of Schiff's bases with N-vinylpyrrolidin-2-one, catalyzed by the Lewis acidic nature of the antimony compound. sigmaaldrich.comresearchgate.net Research has shown that this catalyst can be recovered quantitatively and reused without a significant loss of its catalytic activity, highlighting its potential for sustainable chemical processes. samaterials.com
A novel one-pot Fischer indole (B1671886) synthesis has been developed utilizing antimony(III) sulfate as a catalyst. nih.govnju.edu.cn This method allows for the synthesis of 2,3-disubstituted indoles in good yields by reacting phenylhydrazine (B124118) hydrochlorides with ketones in refluxing methanol. nih.govnju.edu.cn The Fischer indole synthesis is a classic and versatile method for preparing indoles, which are important structural motifs in many biologically active compounds. nju.edu.cnwikipedia.org The reaction mechanism involves the formation of a phenylhydrazone from the reaction of a phenylhydrazine with an aldehyde or ketone, followed by an acid-catalyzed alfachemic.comalfachemic.com-sigmatropic rearrangement to form the indole. nju.edu.cnwikipedia.org Antimony(III) sulfate acts as a weaker acid system, which provides high selectivity, particularly in reactions with unsymmetrical ketones where it leads to the regiospecific formation of a single, more substituted indole product. nju.edu.cn
Table 1: Antimony(III) Sulfate Catalyzed Fischer Indole Synthesis of Tetrahydrocarbazoles
| Entry | Phenylhydrazine Hydrochloride | Ketone | Time (min) | Yield (%) |
| 1 | Phenylhydrazine hydrochloride | Cyclohexanone | 30 | 92 |
| 2 | 4-Methylphenylhydrazine hydrochloride | Cyclohexanone | 35 | 94 |
| 3 | 4-Methoxyphenylhydrazine hydrochloride | Cyclohexanone | 40 | 90 |
| 4 | 4-Chlorophenylhydrazine hydrochloride | Cyclohexanone | 30 | 95 |
Data sourced from research on one-pot synthesis catalyzed by Sb₂(SO₄)₃ in refluxing methanol. nih.gov
Antimony(III) sulfate has also been successfully employed as a solid acidic catalyst for the one-pot synthesis of 1,8-dioxo-octahydroxanthenes, also known as xanthenediones. alfachemic.comsigmaaldrich.com This transformation is achieved through the condensation reaction of aromatic aldehydes with dimedone. alfachemic.comsigmaaldrich.com This method is noted for its high yields, simple procedure, and short reaction times. alfachemic.com In this reaction, antimony(III) sulfate is believed to play a crucial catalytic role in accelerating the final dehydration step of an intermediate, leading to the formation of the stable xanthenedione product. sigmaaldrich.com This application further underscores the versatility of antimony(III) sulfate as an eco-friendly catalyst in organic synthesis. alfachemic.comsigmaaldrich.com
Table 2: Synthesis of Xanthenediones Using Antimony(III) Sulfate Catalyst
| Entry | Aldehyde | Time (min) | Yield (%) |
| 1 | 4-Chlorobenzaldehyde | 15 | 96 |
| 2 | 4-Methylbenzaldehyde | 20 | 92 |
| 3 | 4-Methoxybenzaldehyde | 25 | 94 |
| 4 | 3-Nitrobenzaldehyde | 15 | 98 |
| 5 | 4-Hydroxybenzaldehyde | 30 | 90 |
Data represents the condensation of various aromatic aldehydes with dimedone in the presence of 20 mol% Sb₂(SO₄)₃ in refluxing methanol. sigmaaldrich.com
Antimony-Based Catalysts in Heterogeneous Systems
In addition to its use as a standalone catalyst, antimony plays a crucial role as a promoter or component in complex heterogeneous catalysts, particularly in environmental applications like the selective catalytic reduction (SCR) of nitrogen oxides (NOx).
Antimony is increasingly recognized as an important additive for enhancing the performance of SCR catalysts, which are used to reduce NOx emissions from stationary and mobile sources. The addition of antimony to conventional vanadium/titanium (V/Ti) catalysts has been shown to improve NOx conversion and SO₂ durability. nih.gov In V-Sb/Ti systems, a synergistic effect between vanadium and antimony promotes the conversion of V⁵⁺ to V⁴⁺, which enhances the catalyst's re-oxidation capability and, consequently, its catalytic activity. nih.gov Similarly, novel iron-antimony (Fe-Sb) binary metal oxide catalysts have demonstrated excellent NH₃-SCR activity, achieving 100% NOx conversion over a broad temperature range and showing good resistance to H₂O and SO₂. nju.edu.cn The interaction between iron and antimony facilitates a redox cycle (2Fe³⁺ + Sb³⁺ ↔ 2Fe²⁺ + Sb⁵⁺) that improves the adsorption and transformation of NOx species. nju.edu.cn Antimony-promoted catalysts, such as Sb-doped V₂O₅/TiO₂, have shown higher NOx conversion and better SO₂ resistance at low temperatures compared to catalysts with other promoters. mdpi.com
The presence of sulfur oxides (SOx) in exhaust streams poses a significant challenge to SCR catalysts, as it can lead to deactivation through the formation of sulfate species on the catalyst surface. Antimony has been shown to improve the sulfur resistance of SCR catalysts. The addition of antimony to V/Ti catalysts delays the adsorption of SO₂ onto the catalyst surface. nih.gov In manganese-antimony (Mn-Sb) based catalysts, it is suggested that SOx species react preferentially with antimony oxides rather than the active manganese oxide sites. researchgate.net This interaction prevents the poisoning of the active sites by sulfation, thereby significantly improving the catalyst's SO₂ tolerance. researchgate.net While sulfation can block active sites, the deposited sulfates can also serve as additional acid sites, which can, in some cases, enhance the adsorption of NH₃. mdpi.com However, the accumulation of ammonium (B1175870) sulfate salts, particularly at low temperatures, can block catalyst pores and reduce performance. researchgate.netmdpi.com Studies on Sb-promoted V₂O₅/TiO₂ catalysts have shown that they accumulate fewer ammonium sulfate salts compared to commercial tungsten-promoted catalysts, confirming their superior sulfur resistance. researchgate.net
Photocatalytic Investigations Involving Antimony Sulfate
While direct and extensive research focused solely on the photocatalytic applications of pure this compound (Sb₂(SO₄)₃) is limited in publicly available literature, investigations into related antimony compounds, particularly antimony sulfides and oxides, provide valuable insights into the potential photocatalytic behavior of antimony-based materials. These studies often explore the degradation of organic pollutants and other photocatalytic reactions, offering a foundational understanding that can be extrapolated to hypothesize the photocatalytic capabilities of this compound.
Antimony-based photocatalysts are recognized for their potential in degrading organic compounds such as toluene (B28343) and rhodamine, contributing to environmental pollution reduction. The photocatalytic efficiency of these materials is an active area of research, with efforts to enhance their performance by creating composite materials. For instance, combining antimony oxide with polymers like poly(o-phenylenediamine) has been shown to improve thermal stability and photocatalytic activity.
In the realm of organic pollutant degradation, antimony sulfide (B99878) (Sb₂S₃) has been investigated as a visible-light-active photocatalyst. Hydrothermally synthesized Sb₂S₃ powder has demonstrated effectiveness in the photocatalytic treatment of wastewater containing methyl orange. The degradation efficiency is influenced by several factors, including the concentration of the pollutant, the pH of the solution, and the amount of catalyst used. Studies have shown that lower concentrations of methyl orange are degraded more effectively, and a lower pH environment favors the degradation process. The amount of the catalyst also plays a direct role in the degradation rate up to a certain point, beyond which agglomeration can reduce efficiency.
The following interactive table summarizes the degradation of methyl orange using an Sb₂S₃ photocatalyst under specific conditions.
Furthermore, investigations into antimony(III) sulfide thin films have explored their potential as photoanodes in solar-assisted water splitting. These films, with a band gap of approximately 1.72 eV, have shown the ability to generate a photocurrent under illumination, indicating their potential for photocatalytic applications. However, these studies also highlight challenges such as photodegradation of the material itself.
Catalyst Stability and Regeneration Methodologies
The stability and regenerability of a photocatalyst are critical factors for its practical and industrial applications. While specific data on the long-term stability and regeneration of this compound as a photocatalyst is not extensively documented, studies on other antimony-based catalysts and general principles of photocatalyst deactivation provide a framework for understanding these aspects.
Photocatalyst deactivation can occur through various mechanisms, including the blockage of active sites by adsorbed intermediates or products of the degradation reaction. For antimony-based materials, the chemical and thermal stability are key considerations. For example, hydrothermally synthesized antimony sulfide has been reported to be chemically and thermally stable, suggesting a longer operational lifetime. In contrast, antimony(III) sulfide thin film photoanodes have shown a tendency to dissolve under illumination and applied bias, indicating a lack of stability under certain photoelectrochemical conditions. The thermal stability of antimony compounds can also be influenced by the presence of other substances; for instance, antimony oxide's thermal stability is increased in the presence of oxygen and calcium oxide.
The regeneration of a deactivated photocatalyst is essential for its cost-effective and sustainable use. Common regeneration methods aim to remove the adsorbed species that inhibit the catalyst's activity. These methods can include thermal treatment, washing with solvents, or treatment with oxidizing agents like hydrogen peroxide. For instance, in the context of antimony halide catalysts used in fluorination reactions, a multi-step regeneration process involving dissolution, precipitation, and reduction has been described. While not a photocatalytic system, this illustrates a chemical approach to recovering an antimony-based catalyst.
The following interactive table outlines general methods for photocatalyst regeneration and their underlying principles.
For antimony-based photocatalysts, the choice of regeneration method would depend on the nature of the deactivation. If deactivation is due to the fouling of the surface by organic intermediates, a solvent wash or a mild thermal treatment could be effective. However, if the catalyst material itself undergoes chemical changes, such as oxidation or dissolution, more complex regeneration strategies or the development of more stable catalyst formulations would be necessary. The recovery and large-scale preparation of antimony-based photocatalysts remain significant challenges for their industrial application.
Environmental Biogeochemistry and Remediation Technologies Involving Antimony Sulfate
Geochemical Controls on Antimony Mobility in Sulfatic Systems
The mobility of antimony in sulfatic systems is governed by a complex interplay of geochemical processes, including mineral interactions, aqueous speciation, and the influence of sulfate (B86663) itself on these processes. usq.edu.au The primary source of antimony contamination is often the oxidative dissolution of sulfide (B99878) minerals like stibnite (B1171622) (Sb₂S₃). researchgate.netjmu.edu
Mineral-Antimony Interactions in Acid Sulfate Environments
Acid sulfate environments, such as those affected by acid mine drainage (AMD), are characterized by low pH and high concentrations of sulfate and iron. nih.gov In these settings, iron (oxyhydr)oxide and oxyhydroxysulfate minerals are key players in controlling antimony mobility. geoscienceworld.orgnih.govusgs.gov
Schwertmannite, a poorly-crystalline Fe(III) oxyhydroxysulfate mineral, is particularly important for sequestering Sb(V). nih.gov Studies have shown that Sb(V) strongly sorbs to schwertmannite at low pH. Spectroscopic analysis revealed that this sorption involves the incorporation of Sb(V) into the mineral structure through the substitution of Sb(V) for Fe(III). nih.gov This process forms strong inner-sphere complexes, making the antimony resistant to desorption and conferring increased stability to the schwertmannite mineral itself. nih.gov
Jarosite, another common secondary mineral in acid sulfate soils, can also act as a host for antimony, sequestering it from the water column. researchgate.net However, the stability of these host minerals is crucial. Changes in geochemical conditions, such as an increase in pH or a shift to reducing conditions, can lead to the dissolution of minerals like schwertmannite and jarosite, potentially re-releasing the sequestered antimony into the environment. researchgate.net
The table below summarizes findings on the interaction of antimony with key minerals in acid sulfate environments.
| Mineral | Antimony Species | Interaction Mechanism | Impact on Mobility | Reference |
| Schwertmannite | Sb(V) | Structural incorporation (Sb-for-Fe substitution) | Immobilization | nih.gov |
| Jarosite | Sb(V), Sb(III) | Potential host/scavenger | Immobilization | researchgate.net |
| Goethite/Ferrihydrite | Sb(V), Sb(III) | Adsorption, Coprecipitation | Immobilization | researchgate.netnih.gov |
Impact of Sulfate on Antimony Speciation and Environmental Transport
Sulfate (SO₄²⁻) itself can influence antimony mobility, though often indirectly through its reduction to sulfide (S²⁻) under anaerobic conditions. researchgate.net While some studies have noted competitive sorption between sulfate and antimonate (B1203111) (Sb(V)) on mineral surfaces like goethite and gibbsite, the effect is often less pronounced compared to other anions like phosphate (B84403). nih.gov
The most significant impact of the sulfur cycle on antimony geochemistry occurs in reducing environments where sulfate is converted to sulfide. nih.govresearchgate.net The presence of sulfide can lead to several key transformations:
Reduction of Sb(V): Biogenic sulfide is an effective reductant for Sb(V), converting it to Sb(III). nih.govmorressier.com
Precipitation: The resulting Sb(III) can readily precipitate with sulfide to form stibnite (Sb₂S₃) or other antimony sulfide phases, which are characterized by very low solubility. mdpi.comrsc.orgresearchgate.net This is a major pathway for antimony immobilization in anoxic sediments.
Formation of Thioantimony Species: In sulfide-rich waters, dissolved antimony can form thioantimonate complexes (e.g., SbS₂⁻, SbS₃³⁻). rsc.orgresearchgate.net The formation of these aqueous species can potentially enhance the mobility of antimony under specific sulfidic conditions, although precipitation as Sb₂S₃ is often the dominant process. researchgate.net
Advanced Strategies for Antimony Remediation and Recovery from Contaminated Waters
Traditional methods for removing antimony from wastewater, such as coagulation-precipitation and adsorption, often transfer the contaminant from the liquid to a solid phase, creating large volumes of hazardous sludge that require further management. acs.orgnih.gov Advanced strategies are increasingly focused on not only removing antimony but also recovering it as a valuable product, thus moving towards a more circular economy. acs.org
Reductive Removal and Targeted Recovery Processes
A promising advanced strategy involves the reductive removal of dissolved antimony species (Sb(V) and Sb(III)) and their recovery as elemental antimony (Sb(0)), a valuable metalloid. acs.org One such technology is the UV/sulfite (B76179) advanced reduction process. nih.govacs.org
This process utilizes ultraviolet (UV) light to photolyze sulfite (SO₃²⁻), generating highly reactive reducing agents, including hydrated electrons (e⁻aq) and hydrogen radicals (H•). nih.govacs.org These species are powerful enough to reduce both Sb(V) and Sb(III) directly to their elemental state, Sb(0). nih.gov The elemental antimony then precipitates out of the solution as a solid with high purity.
Key findings from research on the UV/sulfite process are highlighted in the table below:
| Parameter | Finding | Reference |
| Removal Efficiency | >99.9% for both Sb(V) and Sb(III) | acs.orgnih.gov |
| Final Concentration | Can be reduced to as low as 5 µg/L | nih.gov |
| Recovered Product | High-purity elemental antimony (Sb(0)) (>99.9 wt %) | acs.orgnih.gov |
| Mechanism | Reduction of Sb(V)/Sb(III) by hydrated electrons and hydrogen radicals | nih.govacs.org |
| Byproduct Prevention | Avoids the generation of toxic stibine (B1205547) gas (SbH₃) | nih.govacs.org |
A significant advantage of this method is its ability to achieve targeted reduction to Sb(0) without further reduction to the highly toxic and volatile stibine gas (SbH₃). nih.gov Mechanistic studies show that while stibine may be formed as a transient intermediate, it is rapidly oxidized back to Sb(0) by other radicals present in the system, ensuring a safe and stable final product. acs.org This technology represents a significant advancement, transforming a hazardous waste treatment problem into a resource recovery opportunity. acs.org
Advanced Materials Science and Engineering Applications of Antimony Sulfate
Development of Optoelectronic and Photonic Materials
The intrinsic properties of antimony-containing compounds, often derived from antimony sulfate (B86663), make them highly suitable for optoelectronic and photonic applications. The presence of stereochemically active lone pair (SCALP) electrons in antimony(III) cations is a key factor in designing materials with significant optical anisotropy.
Birefringent materials, which split a ray of light into two, are essential components in various optical devices. Research has focused on antimony-based sulfates for their potential to exhibit large birefringence, particularly in the ultraviolet (UV) spectrum. A conventional hydrothermal method has been successfully used to synthesize new UV antimony-based sulfates, including NH₄Sb(SO₄)₂ and Ca₂Sb₂O(SO₄)₄. nih.govacs.org
These compounds are built from similar structural units, such as SbO₄ seesaws and SO₄ tetrahedra. nih.govacs.org However, they display different birefringence values, which is attributed to the varied distortions of the SbO₄ groups influenced by the SCALP electrons. nih.govacs.org The synergistic effect of these lone pair electrons is considered a dominant contributor to the large optical anisotropy observed in such materials. acs.org This principle highlights a promising strategy for discovering new birefringent materials by incorporating units with SCALP cations. acs.orgnih.gov
Detailed structural analyses and calculations have confirmed that these antimony sulfates possess large band gaps, making them suitable for use as short-wavelength UV birefringent materials. nih.govacs.org
Table 1: Optical Properties of Novel Antimony-Based Sulfate Birefringent Materials
| Compound | Birefringence (at 546 nm) | Band Gap (eV) |
| NH₄Sb(SO₄)₂ | 0.150 | 4.32 |
| Ca₂Sb₂O(SO₄)₄ | 0.114 | 4.43 |
| Data sourced from Inorganic Chemistry. nih.govacs.org |
Nonlinear optical (NLO) materials are crucial for technologies like laser frequency conversion and all-optical switching. Antimony-based materials, including certain sulfates and their derivatives, are being investigated for these properties. acs.orgunesp.br The noncentrosymmetric crystal structure of some of these compounds is a key requirement for second-order NLO effects.
For instance, NH₄Sb(SO₄)₂ has been identified as a noncentrosymmetric compound that exhibits a frequency-doubling effect equivalent to 0.2 times that of potassium dihydrogen phosphate (B84403) (KDP), a benchmark NLO material. nih.govacs.org The high polarizability of the Sb³⁺ ion, owing to the two s-electrons in its external shell, contributes to the high nonlinearity observed in antimony-based glasses. unesp.br
Research into antimony sulfide (B99878) (Sb₂S₃), a compound often synthesized from antimony precursors, has also revealed significant NLO properties. acs.org Using techniques like the Z-scan, Sb₂S₃ nanosheets have demonstrated excellent saturable absorption, indicating their potential as saturable absorbers in Q-switched laser applications. acs.org Studies on antimony-based glasses have also reported large nonlinear refractive indices, further underscoring the potential of this class of materials in nonlinear photonic devices. researchgate.netresearchgate.net
Applications in Energy Storage and Conversion Technologies
Antimony sulfate and its derivatives play a significant role in various energy technologies, from traditional lead-acid batteries to emerging solar cells and next-generation energy storage systems.
In the realm of energy storage, antimony compounds are critical. Antimony(III) sulfate is used as an electrolyte additive to enhance the performance of lead-acid batteries. samaterials.com Furthermore, antimony metal, often alloyed into lead grids, is known to improve the deep cycle life of these batteries by promoting a stable interface between the grid and the active material. gcca.orgtermar.it While beneficial for cycling, the presence of antimony can lead to increased gassing and water loss over time. termar.it More advanced research has focused on antimony sulfide (Sb₂S₃) as a highly promising anode material for modern alkali-ion (Li⁺, Na⁺, K⁺) batteries. acs.org This is due to its high theoretical specific capacity for energy storage. acs.orgresearchgate.net Researchers are also exploring the spontaneous formation of hollow nanostructures in antimony crystals, a property that could allow for higher energy density without compromising battery lifetime. gatech.edu
In energy conversion, antimony compounds are key materials for photovoltaics. Antimony sulfide (Sb₂S₃) is an emerging light-absorbing material for thin-film solar cells. pv-magazine.comresearchgate.net Its advantages include a suitable band gap of around 1.7 eV, high absorption coefficients, excellent stability, and being composed of earth-abundant elements. pv-magazine.comresearchgate.net this compound can serve as a soluble precursor for depositing these active layers. americanelements.com Thin-film solar cells based on antimony sulfide have achieved power conversion efficiencies of over 7.6%. pv-magazine.com Additionally, these materials are being explored for photoelectrochemical applications, such as solar-assisted water splitting, where Sb₂S₃ thin films act as photoanodes. acs.org
Table 2: Performance of Antimony Sulfide (Sb₂S₃) Thin Film Solar Cells
| Parameter | Value |
| Absorber Material | Antimony Sulfide (Sb₂S₃) |
| Bandgap | ~1.7 eV |
| Power Conversion Efficiency (PCE) | 7.69% (after light soaking) |
| Stability | >95% of initial efficiency after 10 months |
| Data sourced from PV Magazine. pv-magazine.com |
Integration into Pigment and Advanced Flame Retardant Formulations
This compound is an important intermediate in the production of various industrial materials, including pigments and flame retardants. samaterials.com
As a precursor to pigments, antimony compounds have a long history of use. Antimony sulfide (Sb₂S₃) and antimony oxide sulfide are used to create pigments ranging in color from yellow and orange to deep red, sometimes known as antimony vermillion. colourlex.commfa.org Stibnite (B1171622), the mineral form of antimony sulfide, has been used historically as a grey-black pigment and as kohl for eye makeup. kremer-pigmente.com this compound serves as a starting material in the synthesis of these colored compounds for use in paints, inks, and dyes. samaterials.comfitechem.com
In the field of fire safety, antimony compounds are primarily used as flame retardants. While this compound itself can enhance these properties, it is typically converted to antimony trioxide (Sb₂O₃), which is a highly effective flame retardant synergist. samaterials.comamericanelements.com Antimony trioxide is not a flame retardant on its own but works exceptionally well when combined with halogenated compounds in polymers like plastics, rubbers, and textiles. alfa-chemistry.comusgs.gov The flame-retardant mechanism involves several actions: during combustion, the Sb₂O₃ melts and forms a protective film that insulates the material from air. alfa-chemistry.com It also undergoes an endothermic reaction that lowers the temperature and, at higher temperatures, is oxidized, which dilutes the oxygen concentration in the surrounding air. alfa-chemistry.comalfa-chemistry.com This synergistic system significantly suppresses, reduces, and delays the spread of flames. usgs.gov
Analytical and Spectroscopic Characterization Techniques for Antimony Sulfate Research
X-ray Diffraction (XRD) for Phase and Crystal Structure Analysis
X-ray Diffraction (XRD) is the primary technique for identifying the crystalline phase and determining the detailed atomic arrangement of antimony sulfate (B86663). The analysis involves directing X-rays onto a powdered sample and measuring the scattering intensity at various angles. The resulting diffraction pattern is a unique fingerprint of the material's crystal structure.
Research has established that antimony(III) sulfate crystallizes in a monoclinic system. wikipedia.org The structure consists of interconnected SbO₆ octahedra, where the corners are bonded to the sulfate ions. wikipedia.org The specific lattice parameters derived from XRD data provide precise measurements of the unit cell dimensions.
Table 1: Crystallographic Data for Antimony(III) Sulfate
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a | 13.12 Å |
| b | 4.75 Å |
| c | 17.55 Å |
| β | 126.3° |
Data sourced from reference wikipedia.org.
This structural information is fundamental for understanding the compound's physical and chemical properties and for quality control in its synthesis.
Electron Microscopy and Elemental Mapping (SEM-EDS)
Scanning Electron Microscopy (SEM) coupled with Energy Dispersive X-ray Spectroscopy (EDS) is employed to investigate the morphology, particle size, and elemental composition of antimony sulfate. SEM provides high-resolution images of the sample's surface by scanning it with a focused beam of electrons. This allows for the direct visualization of the crystalline habit and surface topography of Sb₂(SO₄)₃ powder.
Attached EDS detectors analyze the characteristic X-rays emitted from the sample when struck by the electron beam. mdpi.com This provides a qualitative and quantitative analysis of the elements present. For this compound, EDS analysis confirms the presence of antimony (Sb), sulfur (S), and oxygen (O) and can be used to map their distribution across the sample, ensuring compositional homogeneity.
Table 2: Theoretical Elemental Composition of this compound (Sb₂(SO₄)₃)
| Element | Symbol | Atomic Weight | Atoms in Formula | Molar Mass ( g/mol ) | Weight Percentage (%) |
|---|---|---|---|---|---|
| Antimony | Sb | 121.76 | 2 | 243.52 | 45.80% |
| Sulfur | S | 32.07 | 3 | 96.21 | 18.10% |
| Oxygen | O | 16.00 | 12 | 192.00 | 36.10% |
| Total | | | | 531.73 | 100.00% |
Vibrational Spectroscopy (Infrared and Raman Spectroscopy)
Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, probes the vibrational modes of molecules and crystal lattices. These techniques are highly sensitive to the local chemical environment and symmetry of the constituent ions. For this compound, the spectra are dominated by the internal vibrational modes of the sulfate (SO₄²⁻) anion and the vibrations of the Sb-O bonds within the SbO₆ octahedra.
While specific spectra for pure Sb₂(SO₄)₃ are not widely published, analysis of related antimony-sulfate minerals like klebelsbergite (Sb₄O₄(OH)₂(SO₄)) provides insight into the expected spectral features. researchgate.net The sulfate ion has four characteristic Raman and IR active modes: the symmetric stretch (ν₁), the doubly degenerate bend (ν₂), the triply degenerate antisymmetric stretch (ν₃), and the triply degenerate bend (ν₄). The coordination to antimony cations and distortions within the crystal lattice can cause these degenerate modes to split into multiple distinct bands.
Table 3: Expected Vibrational Modes for this compound (based on Klebelsbergite analogue)
| Vibrational Mode | Wavenumber Range (cm⁻¹) | Assignment |
|---|---|---|
| ν₁ (SO₄²⁻) | ~971 | Symmetric Stretch |
| ν₃ (SO₄²⁻) | 1020 - 1150 | Antisymmetric Stretch |
| ν₄ (SO₄²⁻) | 580 - 620 | Bending Mode |
| ν₂ (SO₄²⁻) | ~480 - 490 | Bending Mode |
| Sb-O Stretches | 660 - 730 | Stretching vibrations of SbO₆ units |
Wavenumber ranges are based on data for the related mineral klebelsbergite. researchgate.net
X-ray Absorption Spectroscopy (XAS: XANES and EXAFS) for Oxidation State and Local Coordination
X-ray Absorption Spectroscopy (XAS) is a powerful element-specific technique used to determine the oxidation state and local atomic environment of antimony in the compound. The technique is divided into two regions: X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS).
The XANES region, at the Sb K-edge (approximately 30.49 keV), is highly sensitive to the formal oxidation state of the antimony atom. The absorption edge energy for Sb(III) is distinctly lower than that for Sb(V), allowing for unambiguous confirmation that antimony exists in the +3 oxidation state in Sb₂(SO₄)₃. researchgate.netgeologyscience.ru
The EXAFS region contains oscillations that result from the scattering of photoelectrons by neighboring atoms. Analysis of these oscillations provides precise information about the local coordination environment, including Sb-O bond distances and the number of nearest neighbors (coordination number) within the SbO₆ octahedra. geologyscience.ru
X-ray Photoelectron Spectroscopy (XPS) for Surface Chemical States
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique used to determine the elemental composition and chemical states of atoms within the top few nanometers of a material's surface. In the analysis of this compound, XPS provides binding energy data for the Sb, S, and O core levels.
A notable challenge in the XPS analysis of antimony oxides and sulfates is the direct overlap of the most intense antimony peak, Sb 3d₅/₂, with the O 1s peak. xpsfitting.comthermofisher.com To overcome this, researchers use the well-separated Sb 3d₃/₂ peak, which does not overlap with other signals. The position of this peak is indicative of the antimony oxidation state. The Sb 3d₅/₂ peak can then be mathematically fitted by constraining its position and intensity relative to the Sb 3d₃/₂ peak, based on the known spin-orbit splitting (approximately 9.34-9.39 eV). xpsfitting.comthermofisher.com The remaining intensity in that region is then attributed to oxygen. The binding energy for Sb(III) in an oxygen environment is typically around 530.1-530.3 eV for the Sb 3d₅/₂ peak. xpsfitting.com
Table 4: Representative XPS Binding Energies for Antimony Compounds
| Spectral Region | Peak | Expected Binding Energy (eV) for Sb(III) Oxide | Notes |
|---|---|---|---|
| Sb 3d | Sb 3d₅/₂ | ~530.1 - 530.3 | Overlaps with O 1s peak. |
| Sb 3d₃/₂ | ~539.5 - 539.7 | Used for chemical state identification. | |
| O 1s | O 1s | ~530.3 - 531.0 | Overlaps with Sb 3d₅/₂. Attributed to sulfate and oxide environments. |
| S 2p | S 2p₃/₂ | ~168.5 - 169.5 | Characteristic of sulfate (SO₄²⁻). |
Binding energies are based on typical values for Sb(III) oxides and sulfates. xpsfitting.com
Thermal Analysis Methods (e.g., Thermogravimetric Analysis)
Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are used to study the thermal stability and decomposition behavior of this compound. TGA measures the change in a sample's mass as a function of temperature in a controlled atmosphere, while DSC measures the heat flow into or out of a sample during thermal transitions.
Specific TGA/DSC data for the decomposition of pure this compound is not widely available in published literature. However, the application of these techniques would be expected to reveal a decomposition pathway involving the loss of sulfur oxides (SO₂ and/or SO₃) at elevated temperatures. The process would likely result in the formation of a stable antimony oxide residue, such as antimony trioxide (Sb₂O₃) or antimony tetroxide (Sb₂O₄). The precise decomposition temperatures and the nature of the final product would depend on experimental conditions like the heating rate and atmosphere (inert or oxidative).
Ultraviolet-Visible and Photoluminescence Spectroscopy
Ultraviolet-Visible (UV-Vis) and Photoluminescence (PL) spectroscopy are optical techniques used to investigate the electronic properties of materials. UV-Vis spectroscopy measures the absorption of light as a function of wavelength, which can be used to determine the optical band gap of a material. For this compound, a white, hygroscopic solid, significant absorption is not expected in the visible region of the spectrum, with electronic transitions likely occurring in the UV range. americanelements.com
Photoluminescence spectroscopy involves exciting a sample with light of a specific wavelength and measuring the emitted light (luminescence). This technique provides information about radiative recombination processes and the presence of electronic defect states. While PL is extensively studied for semiconductor materials like antimony sulfide (B99878) and selenide, detailed photoluminescence studies specifically on this compound are not commonly reported in the literature. acs.orgacs.org
Theoretical and Computational Chemistry Approaches
Electronic Structure Calculations (e.g., Density Functional Theory)
Electronic structure calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the intrinsic properties of antimony sulfate (B86663). These calculations can predict molecular geometries, electronic distributions, and spectroscopic properties, providing a deep understanding of the compound's nature.
While specific DFT studies on pure antimony(III) sulfate (Sb₂(SO₄)₃) are not extensively reported in the literature, the methodologies have been applied to related and more complex antimony-containing materials. These studies on analogous compounds provide a framework for understanding how electronic structure calculations can be applied to antimony sulfate. For instance, ab initio calculations, including Hartree-Fock and second-order Møller-Plesset (MP2) levels of theory, have been employed to investigate the hydration of the Sb(III) ion, which is a fundamental aspect of its aqueous chemistry. documentsdelivered.commdpi.com
In related antimony oxysulfates and mixed-anion compounds, DFT has been used to explore their structural and electronic properties. For example, in compounds like the apatite-type this compound K₄Sb(SO₄)₃Cl and antimony tellurite (B1196480) sulfates, DFT calculations have been crucial in understanding their crystal structures and optical properties. researchgate.net
Electronic structure calculations are pivotal in establishing relationships between the atomic arrangement and the macroscopic properties of this compound. By calculating the electronic band structure, density of states (DOS), and bonding characteristics, researchers can predict properties such as conductivity, optical absorption, and chemical stability.
For antimony compounds in general, the presence of the 5s² lone pair of electrons in Sb(III) significantly influences its coordination chemistry and the resulting crystal structures, often leading to distorted coordination polyhedra. mdpi.com Computational methods can quantify the stereochemical activity of this lone pair and its impact on the crystal lattice.
The table below summarizes the application of electronic structure calculations to various antimony compounds, illustrating the types of properties that can be predicted. This provides a proxy for the potential insights that could be gained for this compound.
| Antimony Compound | Computational Method | Predicted Properties |
| Hydrated Sb(III) | Hartree-Fock, MP2 | Sb-O bond distances, vibrational frequencies, coordination numbers. documentsdelivered.commdpi.com |
| Antimony Tellurite Sulfates | DFT | Crystal structure, band gap, optical properties. researchgate.net |
| K₄Sb(SO₄)₃Cl | DFT | Crystal structure symmetry, birefringence. researchgate.net |
| Sb(V) oxyanion on α-Al₂O₃ | DFT | Adsorption energies, geometry, electronic structure of surface complexes. acs.org |
| Antimony Complexes | DFT | Molecular orbitals, vibrational spectra, non-linear optical properties. nih.govresearchgate.net |
This table is interactive. Users can sort the columns to compare different aspects of the computational studies.
Computational chemistry is a powerful tool for mapping out the potential energy surfaces of chemical reactions, identifying transition states, and calculating activation energies. This allows for a detailed understanding of reaction mechanisms at a molecular level.
For this compound, this could involve modeling its synthesis from antimony(III) oxide and sulfuric acid, or its decomposition pathways. wikipedia.org While specific studies on this compound are limited, research on the hydrolysis of antimony compounds and the interaction of antimony species with other molecules provides insight into the mechanistic questions that can be addressed. For example, DFT calculations have been used to model the interactions of antimony-oxide clusters with biomolecules, revealing details about hydrogen bonding and potential bond-breaking steps. researchgate.net Similarly, kinetic models for the adsorption, desorption, and oxidation of antimony species on mineral surfaces have been developed, which rely on an understanding of the underlying reaction steps. rsc.org
Molecular Dynamics and Simulation Studies
Molecular dynamics (MD) simulations provide a means to study the time evolution of a system of atoms and molecules, offering insights into dynamic processes, transport properties, and the behavior of materials under different conditions.
There is a notable lack of published molecular dynamics simulation studies specifically focused on solid this compound. However, the potential applications of this technique are significant. MD simulations could be used to investigate the diffusion of ions within the crystal lattice, the interaction of this compound with water molecules during dissolution, and the mechanical properties of the solid.
First-principles molecular dynamics (FPMD), which combines molecular dynamics with electronic structure calculations, has been used to study the solution chemistry of antimony(V). nih.govresearchgate.net These studies have provided detailed information about the structure, hydrolysis, and complexation of Sb(V) in aqueous environments. nih.govresearchgate.net Such an approach could, in principle, be applied to understand the behavior of Sb(III) ions from dissolved this compound in solution.
Thermodynamic and Kinetic Modeling
Thermodynamic and kinetic modeling are essential for understanding and predicting the behavior of this compound in various chemical processes, from its formation to its role in different applications.
Thermodynamic data for this compound, such as its enthalpy and Gibbs free energy of formation, are crucial for predicting its stability and reactivity. webelements.comnist.gov Thermodynamic models have been developed to quantify the solubility of antimony compounds, including Sb₂(SO₄)₃, in aqueous solutions. rsc.org These models are important for applications in hydrometallurgy and for understanding the environmental fate of antimony.
Kinetic modeling is used to describe the rates of chemical reactions involving this compound. For instance, in the context of metallurgical processes, the formation of this compound can be kinetically constrained even when it is the thermodynamically favored product. researchgate.net Kinetic models, often based on experimental data, can describe the rates of these processes as a function of temperature, pressure, and reactant concentrations. Various kinetic models, such as the Ozawa-Flynn-Wall, Kissinger, and Coats-Redfern methods, have been applied to reactions involving antimony compounds. nih.gov
The table below presents some available thermodynamic data for antimony and related compounds, which are fundamental inputs for thermodynamic and kinetic models.
| Compound/Species | Thermodynamic Property | Value |
| Antimony (Sb) | Standard Enthalpy of Formation (ΔfH°) | 0 kJ/mol (for the standard state) webelements.com |
| Antimony (Sb) | Enthalpy of Fusion | 19.7 kJ/mol webelements.com |
| Antimony (Sb) | Enthalpy of Vaporization | 68 kJ/mol webelements.com |
| Antimony(III) oxide (Sb₂O₃) | Standard Gibbs Free Energy of Formation (ΔG°f) | -635.1 kJ/mol |
| Antimony(V) oxide (Sb₂O₅) | Standard Gibbs Free Energy of Formation (ΔG°f) | -785.3 kJ/mol |
| Antimony(III) sulfate (Sb₂(SO₄)₃) | Standard Gibbs Free Energy of Formation (ΔG°f) | -2160.2 kJ/mol |
This table is interactive. Users can sort the columns to compare the thermodynamic properties.
Future Research Directions in Antimony Sulfate Chemistry
Exploration of Emerging Synthesis Pathways
The traditional synthesis of antimony sulfate (B86663), typically involving the reaction of antimony or its oxide with hot, concentrated sulfuric acid, provides a reliable route to the compound. However, the future of antimony sulfate synthesis lies in the development of more controlled, versatile, and environmentally benign methods. Emerging pathways that offer precise control over particle size, morphology, and composition are of particular interest as these properties are intrinsically linked to the material's function.
Future research will likely focus on the following areas:
Solvothermal and Hydrothermal Methods: These techniques, which involve chemical reactions in a closed system at elevated temperatures and pressures, have shown great promise for the synthesis of various inorganic materials, including other antimony compounds like antimony-tin oxide nanoparticles. nih.gov Adapting these methods for this compound could enable the crystallization of novel phases and morphologies that are inaccessible under ambient conditions. The precise control over reaction parameters such as temperature, pressure, solvent, and reaction time can be systematically studied to tailor the properties of the resulting this compound materials.
Single-Source Precursor Routes: The use of single-source precursors, where a single compound contains all the necessary elements for the final material, is a promising strategy for synthesizing complex materials with high purity and homogeneity. This approach has been successfully employed for the synthesis of antimony sulfide (B99878) and mixed metal sulfides. nih.gov Future work could involve the design and synthesis of novel organometallic or coordination complexes containing both antimony and sulfate moieties. The controlled decomposition of these precursors could offer a low-temperature, scalable route to nanostructured or thin-film this compound materials.
Biological Synthesis: A frontier in materials synthesis is the use of biological systems to produce inorganic nanoparticles. Research has demonstrated the ability of bacteria, such as Serratia marcescens, to synthesize antimony sulfide nanoparticles intracellularly. sigmaaldrich.com This bio-inspired approach offers a green and sustainable alternative to conventional chemical methods. Future investigations could explore the potential of various microorganisms to mediate the formation of this compound, potentially leading to the production of nanoparticles with unique properties and functionalities. The underlying biochemical pathways and genetic determinants of such processes would be a fascinating area of fundamental research.
Ionic Liquid-Based Synthesis: Ionic liquids, with their unique properties such as low vapor pressure, high thermal stability, and tunable solvent properties, are emerging as novel reaction media for materials synthesis. The dissolution and precipitation of antimony sulfide in phosphonium-based ionic liquids has been reported, suggesting the potential of these solvents for processing antimony compounds. mdpi.com Research into the use of ionic liquids for the synthesis of this compound could lead to new crystalline forms and provide a "green" alternative to traditional solvents.
A comparative overview of traditional and emerging synthesis pathways for antimony compounds is presented in the table below.
| Synthesis Pathway | Description | Potential Advantages for this compound Synthesis |
| Traditional Acid Digestion | Reaction of antimony metal, oxide, or sulfide with hot, concentrated sulfuric acid. | Established, straightforward method for bulk synthesis. |
| Solvothermal/Hydrothermal | Chemical reaction in a solvent above its boiling point in a sealed vessel. | Control over crystallinity, morphology, and particle size; potential for novel phases. |
| Single-Source Precursors | Thermal decomposition of a single compound containing all required elements. | High purity, homogeneity, and potential for low-temperature synthesis of nanomaterials. |
| Biological Synthesis | Use of microorganisms to mediate the formation of the compound. | Environmentally friendly, sustainable, potential for unique nanoparticle morphologies. |
| Ionic Liquid-Based Synthesis | Using ionic liquids as the reaction medium. | "Green" solvent alternative, potential for novel crystal structures. |
Discovery of Novel Structural Architectures and Functional Materials
The crystal structure of a material dictates its physical and chemical properties. While the basic structure of antimony(III) sulfate, consisting of interconnected SbO₆ octahedra bonded to sulfate ions, is known, there is a vast and largely unexplored landscape of more complex this compound-based architectures. himedialabs.com The discovery of new structures is a key research direction that could unlock novel functionalities.
Key future research directions include:
Mixed-Anion and Mixed-Cation Systems: Introducing other anions (e.g., borates, phosphates, halides) or a variety of cations into the this compound framework can lead to the formation of entirely new crystal structures with unique properties. For instance, the synthesis of antimony borosulfates has unveiled a modular system with a three-dimensional anionic network that can accommodate various mono- and trivalent cations, leading to different crystal symmetries. samaterials.com This modular approach allows for the fine-tuning of the material's properties. The investigation of NaSb₃O₂(SO₄)₃·H₂O revealed a unique {Sb₆} cluster, highlighting the structural diversity achievable by incorporating alkali metals. samaterials.com
Nanostructuring and Dimensionality Control: The properties of materials can be dramatically altered when their size is reduced to the nanoscale. While significant research has focused on nanostructured antimony sulfides for applications in energy storage, the exploration of this compound nanomaterials is still in its infancy. americanelements.comresearchgate.net Future research should focus on developing methods to synthesize this compound as nanoparticles, nanowires, nanosheets, and porous frameworks. These nanostructures could exhibit enhanced catalytic activity, improved electrochemical performance, or novel optical and electronic properties due to quantum confinement and high surface area-to-volume ratios.
Exploration of Functional Properties: The discovery of new structural architectures will be closely linked to the investigation of their functional properties. Drawing inspiration from the well-studied antimony sulfides and selenides, which exhibit interesting optoelectronic properties, future research should systematically characterize the electronic band structure, optical absorption, and charge transport properties of novel this compound materials. mdpi.comnih.gov The presence of the stereochemically active lone pair on Sb³⁺ can induce structural distortions, which may lead to desirable properties such as birefringence for optical applications. samaterials.com The potential for this compound-based materials in areas such as transparent conductors, photodetectors, and nonlinear optics remains a fertile ground for investigation.
The table below summarizes key structural features of known this compound-based materials and their potential functional implications.
| Material System | Key Structural Feature | Potential Functional Property/Application |
| Sb₂(SO₄)₃ | Interconnected SbO₆ octahedra | Precursor for semiconductor doping, component in electrolytes. himedialabs.comwikipedia.org |
| NaSb₃O₂(SO₄)₃·H₂O | Unique {Sb₆} cluster | Birefringence for optical applications. samaterials.com |
| MᴵMᴵᴵᴵ[B(SO₄)₂]₄ (Mᴵᴵᴵ=Sb) | 3D anionic network with tunable cations | Tunable crystal symmetry and properties. samaterials.com |
Deepening Mechanistic Insights into Catalysis and Environmental Transformations
Understanding the fundamental mechanisms by which this compound participates in chemical reactions is crucial for optimizing its use in catalysis and for predicting its fate and impact in the environment.
Future research in this area should focus on:
Catalytic Mechanisms: Antimony compounds are known to function as Lewis acid catalysts in various organic reactions. nih.govnih.gov Antimony(III) sulfate has been used as a catalyst for reactions such as the Fischer indole (B1671886) synthesis. researchgate.net However, detailed mechanistic studies are often lacking. Future research should employ a combination of kinetic studies, spectroscopic techniques (e.g., in-situ infrared and Raman spectroscopy), and computational modeling to elucidate the reaction pathways. Key questions to be addressed include the nature of the active catalytic sites, the role of the sulfate counter-ion in modulating the Lewis acidity of the antimony center, and the potential for this compound to participate in redox catalysis. A deeper understanding of these mechanisms will enable the rational design of more efficient and selective this compound-based catalysts.
Environmental Speciation and Transformation: Antimony is a priority pollutant, and understanding its transformation in the environment is critical for assessing its mobility, bioavailability, and toxicity. In sulfate-rich environments, the interplay between antimony and sulfur chemistry is particularly important. A key area of future research is the detailed investigation of the role of sulfate-reducing bacteria (SRB) in the environmental fate of antimony. Studies have shown that SRB can reduce sulfate to sulfide, which then reacts with antimony to form insoluble antimony(III) sulfide (Sb₂S₃), a process that can immobilize antimony. sigmaaldrich.comhimedialabs.comamericanelements.com Deepening our understanding of the microbial processes, including the specific enzymes and metabolic pathways involved, could lead to the development of enhanced bioremediation strategies for antimony-contaminated sites.
Interactions with Minerals and Organic Matter: In soils and sediments, antimony species interact with a variety of mineral surfaces (e.g., iron and manganese oxides) and natural organic matter. These interactions significantly influence antimony's mobility. Future research should focus on providing a molecular-level understanding of the adsorption and precipitation of antimony species on these surfaces in the presence of sulfate. Spectroscopic techniques, such as X-ray absorption spectroscopy, can provide valuable insights into the coordination environment of antimony at the mineral-water interface. nih.gov Understanding these surface reactions is essential for developing accurate geochemical models to predict the long-term fate of antimony in the environment.
The table below outlines key environmental transformations involving antimony in the presence of sulfate.
| Environmental Process | Description | Key Research Questions |
| Bioprecipitation by SRB | Sulfate-reducing bacteria (SRB) produce sulfide, leading to the precipitation of insoluble Sb₂S₃. americanelements.com | What are the specific microbial pathways? How can this process be optimized for bioremediation? |
| Sorption to Iron Oxides | Antimony species adsorb to the surfaces of iron minerals like hematite and goethite. nih.gov | What is the molecular-level binding mechanism? How does sulfate competition affect sorption? |
| Redox Transformations | Interconversion between Sb(III) and Sb(V) influenced by microbial activity and geochemical conditions. | What are the rates and mechanisms of redox transformation in sulfate-rich environments? |
Interdisciplinary Research Frontiers and Applications
The future development of this compound chemistry will be heavily reliant on interdisciplinary collaboration, bridging chemistry with materials science, physics, biology, and engineering. Exploring the potential of this compound in new application areas will drive innovation.
Promising interdisciplinary frontiers include:
Materials Science and Electronics: The established use of this compound for doping semiconductors is a starting point for more advanced research. himedialabs.comwikipedia.org Collaboration between chemists and materials scientists could lead to the development of novel semiconductor materials where this compound is not just a dopant but a key structural component. The synthesis and characterization of antimony oxysulfates or mixed-metal antimony sulfates could yield materials with tunable electronic band gaps and conductivities for applications in transparent electronics, thermoelectric devices, or gas sensors.
Energy Storage: While much of the focus in battery research has been on antimony metal and sulfides, this compound has been used as an electrolyte additive in lead-acid batteries. samaterials.com Future research at the intersection of chemistry and electrochemical engineering could explore the potential of novel this compound-based materials as solid-state electrolytes or as electrode materials in next-generation batteries. The high ionic conductivity of some sulfate-based materials could be a key advantage to explore.
Biomedical and Environmental Sensing: The development of sensors for environmental monitoring or medical diagnostics is a rapidly growing field. Antimony-based materials have already been investigated for the development of electrochemical sensors for pH and for the detection of other metal ions. nih.govusamv.ro Interdisciplinary research involving chemists, biologists, and engineers could focus on creating highly sensitive and selective sensors based on this compound. For example, the specific interactions of this compound with certain biological molecules or environmental pollutants could be harnessed to create novel sensing platforms.
Computational Chemistry and Materials Design: The use of computational modeling is becoming increasingly indispensable in materials discovery. Density functional theory (DFT) and other computational methods can be used to predict the crystal structures, electronic properties, and stability of new this compound compounds before they are synthesized in the lab. This "materials by design" approach can significantly accelerate the discovery of new functional materials. Close collaboration between computational and experimental chemists will be essential to validate theoretical predictions and to guide the synthesis of the most promising materials.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
